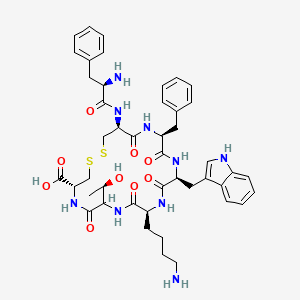
Des-THR-ol-Octreotide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-THR-ol-Octreotide is a synthetic analog of the natural hormone somatostatin. It is a cyclic octapeptide that has been modified to enhance its stability and efficacy. This compound is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production, and in the management of symptoms associated with certain types of tumors, such as carcinoid tumors and vasoactive intestinal peptide-secreting tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Des-THR-ol-Octreotide is synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition followed by deprotection and washing steps. The peptide chain is then cleaved from the resin and cyclized to form the final cyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Des-THR-ol-Octreotide undergoes several types of chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.
Deamidation: The conversion of asparagine and glutamine residues to aspartic acid and glutamic acid, respectively.
Common Reagents and Conditions:
Oxidation: Iodine or potassium ferricyanide in aqueous solution.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Deamidation: Mild acidic or neutral conditions.
Major Products Formed:
Oxidation: Formation of cyclic peptides with disulfide bonds.
Hydrolysis: Formation of smaller peptide fragments.
Deamidation: Formation of aspartic acid and glutamic acid residues.
Wissenschaftliche Forschungsanwendungen
Des-THR-ol-Octreotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating hormone secretion and cell signaling pathways.
Medicine: Used in the treatment of acromegaly and certain types of tumors. It is also studied for its potential use in imaging and targeted drug delivery.
Industry: Employed in the development of new peptide-based therapeutics and diagnostic agents
Wirkmechanismus
Des-THR-ol-Octreotide exerts its effects by binding to somatostatin receptors on the surface of target cells. This binding inhibits the release of growth hormone and other hormones, such as insulin and glucagon. The compound activates phospholipase C through G proteins, leading to the production of inositol triphosphate and the inhibition of L-type calcium channels. These actions result in the suppression of hormone secretion and the modulation of various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Octreotide: The parent compound from which Des-THR-ol-Octreotide is derived.
Lanreotide: Another somatostatin analog with similar therapeutic applications.
Pasireotide: A more potent somatostatin analog with a broader receptor binding profile
Uniqueness: this compound is unique in its enhanced stability and efficacy compared to its parent compound, octreotide. The removal of the threonine residue and the addition of an alcohol group improve its resistance to enzymatic degradation and increase its binding affinity for somatostatin receptors .
Eigenschaften
Molekularformel |
C45H57N9O9S2 |
|---|---|
Molekulargewicht |
932.1 g/mol |
IUPAC-Name |
(4R,10S,13S,16S,19S)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C45H57N9O9S2/c1-26(55)38-44(61)53-37(45(62)63)25-65-64-24-36(52-39(56)31(47)20-27-12-4-2-5-13-27)43(60)50-34(21-28-14-6-3-7-15-28)41(58)51-35(22-29-23-48-32-17-9-8-16-30(29)32)42(59)49-33(40(57)54-38)18-10-11-19-46/h2-9,12-17,23,26,31,33-38,48,55H,10-11,18-22,24-25,46-47H2,1H3,(H,49,59)(H,50,60)(H,51,58)(H,52,56)(H,53,61)(H,54,57)(H,62,63)/t26-,31-,33+,34+,35+,36-,37+,38?/m1/s1 |
InChI-Schlüssel |
KDRDDUWNTUSPFR-MNXIQLQWSA-N |
Isomerische SMILES |
C[C@H](C1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)O)O |
Kanonische SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


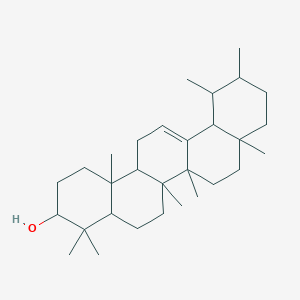
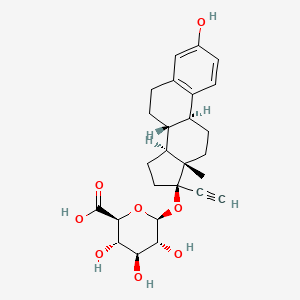
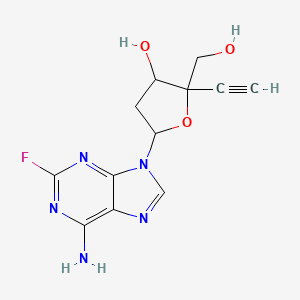


![sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate](/img/structure/B13401054.png)
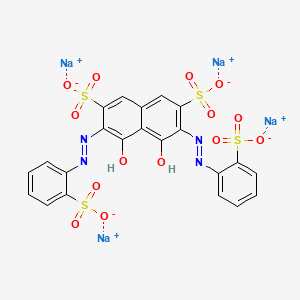
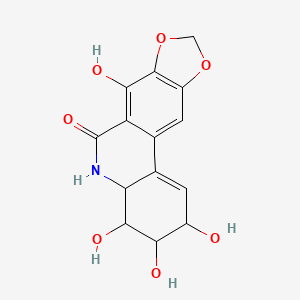


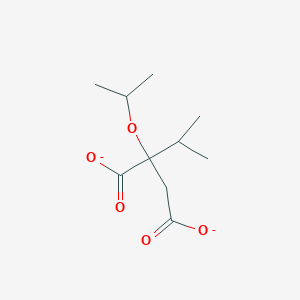
![17'-Fluoro-4',6'-dimethyl-13'-(4-methyl-2-oxo-1,3-oxazolidin-3-yl)spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione](/img/structure/B13401079.png)
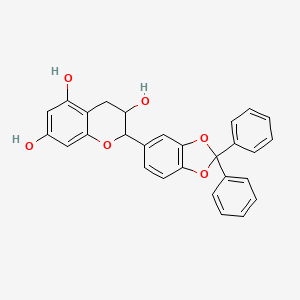
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)
